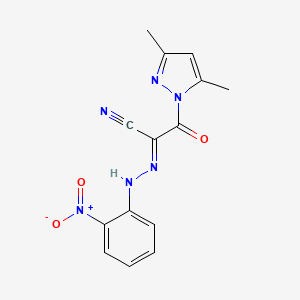

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide

Description

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitroaniline group, and a cyanide moiety

Properties

IUPAC Name |

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c1-9-7-10(2)19(18-9)14(21)12(8-15)17-16-11-5-3-4-6-13(11)20(22)23/h3-7,16H,1-2H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMRBYHXWXDJNA-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Nitration of Aniline: The nitroaniline group is introduced by nitrating aniline using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The final step involves coupling the pyrazole ring with the nitroaniline group and introducing the cyanide moiety through a condensation reaction, often using a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroaniline group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or reduced nitro groups.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitroaniline group may participate in redox reactions, while the cyanide moiety can interact with metal ions, affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.

Bromomethyl methyl ether: A compound used in organic synthesis.

Uniqueness

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is unique due to its combination of a pyrazole ring, nitroaniline group, and cyanide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is a pyrazole derivative notable for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various fields.

Chemical Structure and Properties

The structure of the compound features a pyrazole ring, a nitroaniline moiety, and a cyanide group. The presence of these functional groups contributes to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C13H12N4O3 |

| Molecular Weight | 272.26 g/mol |

| IUPAC Name | (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide |

| CAS Number | Not available |

The biological activity of (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism.

- Interaction with Receptors : It may bind to various receptors, influencing signaling pathways associated with inflammation and cancer.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer activity. A study demonstrated that similar compounds showed cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspases. The specific IC50 values for this compound's anticancer activity need further elucidation through experimental studies.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. Initial findings suggest that it displays moderate activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar pyrazole derivatives can reduce the expression of TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Study on Anticancer Properties :

- A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural characteristics had IC50 values ranging from 5 to 20 µM against breast cancer cells.

-

Antimicrobial Evaluation :

- A recent study assessed the antibacterial activity of multiple pyrazole derivatives, including (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide. The results highlighted its effectiveness against E. coli and S. aureus, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.